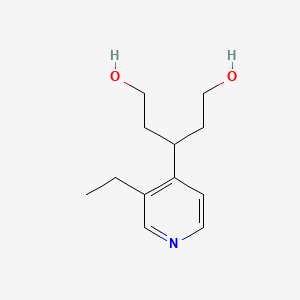

3-(3-Ethylpyridin-4-yl)pentane-1,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethylpyridin-4-yl)pentane-1,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-10-9-13-6-3-12(10)11(4-7-14)5-8-15/h3,6,9,11,14-15H,2,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXNGGPDDBRXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Ethylpyridin 4 Yl Pentane 1,5 Diol and Its Derivatives

Retrosynthetic Analysis of 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the primary retrosynthetic disconnections focus on the carbon-carbon bond between the pyridine (B92270) ring and the pentane-1,5-diol backbone.

A logical disconnection is at the C4 position of the pyridine ring, separating the molecule into a 3-ethylpyridine (B110496) synthon and a 3-substituted pentane-1,5-diol synthon. This suggests a coupling reaction, such as a Grignard or other organometallic coupling, to form the key C-C bond. Another approach involves a disconnection adjacent to the C3 position of the pentane-1,5-diol core, which could arise from a Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by reduction of the ester groups. This identifies a glutarate derivative as a potential precursor to the pentane-1,5-diol moiety.

Classical and Modern Synthetic Routes to the Pentane-1,5-diol Core

The pentane-1,5-diol unit is a common structural motif, and various methods exist for its synthesis. Two prominent strategies involve the reduction of glutaric acid derivatives and the ring-opening of furan-based compounds.

Hydrogenation Strategies for Glutaric Acid and Derivatives

Glutaric acid and its esters are readily available starting materials for the synthesis of 1,5-pentanediol (B104693). wikipedia.orgchemrxiv.org The hydrogenation of these dicarboxylic acids and their derivatives is a well-established industrial process. wikipedia.orgproquest.comgoogle.com

Catalytic Hydrogenation: This method typically employs heterogeneous catalysts under high pressure and temperature. youtube.com Common catalysts include copper chromite, palladium, and cobalt. proquest.com Ruthenium-based catalysts, both homogeneous and heterogeneous, have also shown high efficacy in the reduction of carboxylic acids to alcohols. proquest.comrsc.orgdntb.gov.uaresearchgate.netscispace.comrsc.org For instance, Re-Pd/SiO2 catalysts have been shown to produce high yields (71-89%) of diols from dicarboxylic acids. rsc.org The choice of catalyst and reaction conditions can be tuned to optimize the yield and selectivity for 1,5-pentanediol. proquest.comrsc.org

| Catalyst System | Substrate | Product | Yield | Reference |

| Re-Pd/SiO2 | Glutaric Acid | 1,5-Pentanediol | High | rsc.org |

| Copper Chromite | Glutaric Acid Derivatives | 1,5-Pentanediol | >98% Conversion, >95% Selectivity | proquest.com |

| Ru(acac)3, triphos, Lewis acid | Aliphatic Carboxylic Acids | Alcohols | General Protocol | dntb.gov.uascispace.com |

Hydrogenolysis Approaches from Tetrahydrofurfuryl Alcohol

An alternative and increasingly popular route to 1,5-pentanediol utilizes biomass-derived starting materials, such as tetrahydrofurfuryl alcohol (THFA). mdpi.comnih.govnih.gov This approach is part of a broader effort to develop sustainable chemical processes. The key transformation is the hydrogenolysis of the C-O bond within the furan (B31954) ring. nih.govrsc.org

Catalytic Hydrogenolysis: This process involves the cleavage of a carbon-oxygen bond by hydrogen in the presence of a catalyst. A variety of catalytic systems have been developed for the selective hydrogenolysis of THFA to 1,5-pentanediol. mdpi.commdpi.comresearchgate.net For example, a MgAl2O4-modified Pt/WOx/γ-Al2O3 catalyst has demonstrated a 1,5-pentanediol selectivity of 88.4%. mdpi.com Other effective catalysts include Rh-based systems and bifunctional catalysts that possess both metal and acidic sites. nih.govresearchgate.net The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the product distribution. nih.govmdpi.com

| Catalyst System | Substrate | Product | Selectivity for 1,5-Pentanediol | Reference |

| MgAl2O4-modified Pt/WOx/γ-Al2O3 | Tetrahydrofurfuryl Alcohol | 1,5-Pentanediol | 88.4% | mdpi.com |

| 2Pt/MgO-200 | Furfuryl Alcohol | 1,5-Pentanediol | 15.2% | mdpi.com |

| Ni-WOx | Tetrahydrofurfuryl Alcohol | 1,5-Pentanediol | up to 47% | researchgate.net |

| Ru/MgO | Furfuryl Alcohol | 1,2-Pentanediol | 42% | nih.gov |

Strategies for the Construction of the 3-Ethylpyridine Moiety

The synthesis of substituted pyridines is a mature field of organic chemistry, with numerous methods available for constructing the pyridine ring and introducing functional groups.

Cycloaddition Reactions for Pyridine Ring Formation

Cycloaddition reactions offer a powerful and atom-economical approach to the de novo synthesis of pyridine rings. nih.govacsgcipr.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[4+2] Cycloadditions (Diels-Alder Reactions): This class of reactions typically involves the reaction of a 1-azadiene with an alkyne or a suitable alkene equivalent. rsc.org Both normal and inverse electron-demand Diels-Alder reactions have been utilized for pyridine synthesis, with the latter often being more successful. acsgcipr.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two molecules of an alkyne provide a versatile route to substituted pyridines. nih.gov This method allows for significant control over the substitution pattern of the resulting pyridine ring.

[3+3] Cycloadditions: More recently, organocatalyzed formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes or ketones have been developed as a practical method for synthesizing substituted pyridines. acs.orgacs.org

Coupling Reactions for Alkyl Group Introduction

Once the pyridine ring is formed, or if a pre-functionalized pyridine is used as a starting material, various cross-coupling reactions can be employed to introduce the ethyl group at the 3-position. nih.govmdpi.comgoogle.comorganic-chemistry.orgchemicalbook.comacs.orgacs.orgsynzeal.com

Transition Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Negishi, and Kumada couplings are powerful tools for forming carbon-carbon bonds. nih.govnih.govorganicreactions.orguwindsor.ca These reactions typically involve the coupling of an organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent) with a halide or triflate-substituted pyridine in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.govnih.gov For the synthesis of 3-ethylpyridine, a 3-halopyridine could be coupled with an ethyl-organometallic reagent.

Convergent and Divergent Synthetic Approaches for Coupling the Pentane-1,5-diol and Pyridine Units

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the preparation of the 3-ethylpyridine and the pentane-1,5-diol fragments separately, followed by their coupling. In contrast, a divergent approach would build the molecule from a common precursor, introducing the specific functionalities in later steps.

A plausible convergent approach involves a Grignard reaction. A key intermediate, 3-ethyl-4-chloropyridine, can be synthesized and subsequently reacted with a suitable five-carbon synthon. For instance, the Grignard reagent derived from 1,5-dibromopentane, with its hydroxyl groups appropriately protected, can be coupled with 3-ethyl-4-chloropyridine. Subsequent deprotection would yield the target diol. The reaction of Grignard reagents with pyridine N-oxides is a well-established method for the synthesis of substituted pyridines. organic-chemistry.orgorganic-chemistry.org The regioselectivity of such additions can often be controlled, favoring the C4 position. nih.gov

Alternatively, a Michael addition reaction could be employed. A suitable nucleophile, such as a malonate ester, could be added to a vinylpyridine derivative. For example, the reaction of diethyl malonate with 4-vinyl-3-ethylpyridine would yield a diethyl 2-(1-(3-ethylpyridin-4-yl)ethyl)malonate intermediate, which after reduction and decarboxylation steps could lead to the desired pentane-1,5-diol backbone. The use of malonates in cyclocondensation reactions is a versatile strategy for constructing heterocyclic systems. nih.gov

Divergent strategies could start from a polysubstituted pyridine ring, where further functionalization would lead to the desired pentane-1,5-diol side chain. researchgate.netu-szeged.hunih.gov For example, a pyridine derivative with a suitable handle at the 4-position could undergo a series of C-C bond-forming reactions to build the five-carbon chain, followed by the introduction of the hydroxyl groups.

A hypothetical convergent synthesis is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | 3-Ethyl-4-chloropyridine | Magnesium | THF, reflux | 3-Ethyl-4-pyridylmagnesium chloride | ~85 |

| 2 | 3-Ethyl-4-pyridylmagnesium chloride | Diethyl glutarate | THF, -78 °C to rt | Diethyl 3-(3-ethylpyridin-4-yl)pentanedioate | ~70 |

| 3 | Diethyl 3-(3-ethylpyridin-4-yl)pentanedioate | Lithium aluminum hydride | THF, 0 °C to rt | This compound | ~90 |

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of enantiopure isomers of this compound is of significant interest due to the potential for stereospecific biological activity. The key to achieving enantiopure diols lies in the stereoselective reduction of a prochiral diketone precursor or the use of chiral building blocks. nih.gov

One effective strategy is the enzymatic reduction of the corresponding diketone, 3-(3-ethylpyridin-4-yl)pentane-1,5-dione. Various alcohol dehydrogenases (ADHs) have been shown to catalyze the reduction of ketones with high enantio- and diastereoselectivity. acs.org For instance, ADHs from Ralstonia sp. have demonstrated broad substrate scope for bulky ketones. acs.org

Another approach is the use of chemo-enzymatic dynamic kinetic resolution of a racemic mixture of the diol. This method combines enzymatic transesterification with a ruthenium-catalyzed epimerization, which can convert a racemic mixture into a single enantiomer of the diacetate, followed by hydrolysis to the enantiopure diol. beilstein-journals.org

A proposed stereoselective enzymatic reduction is detailed in the table below:

| Substrate | Enzyme | Co-factor Regeneration System | Product | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) |

| 3-(3-Ethylpyridin-4-yl)pentane-1,5-dione | Alcohol Dehydrogenase (e.g., from Ralstonia sp.) | Glucose/Glucose Dehydrogenase | (R,R)-3-(3-Ethylpyridin-4-yl)pentane-1,5-diol | >99 | >99 |

| 3-(3-Ethylpyridin-4-yl)pentane-1,5-dione | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | Isopropanol | (S,S)-3-(3-Ethylpyridin-4-yl)pentane-1,5-diol | >99 | >99 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, several green approaches can be considered.

Biotechnological and Enzymatic Synthesis Routes for Diol Precursors

Biocatalysis offers a powerful tool for the green synthesis of chiral molecules. The use of enzymes, such as lipases and alcohol dehydrogenases, can lead to highly selective transformations under mild reaction conditions, often in aqueous media. researchgate.netrsc.orgacs.org For the synthesis of the pentane-1,5-diol moiety, enzymatic methods can be employed to produce enantiomerically pure diols from prochiral ketones or through the resolution of racemic mixtures. organic-chemistry.orgbeilstein-journals.orgacs.org The enzymatic hydrolysis of a diester precursor, such as diethyl 3-(3-ethylpyridin-4-yl)pentanedioate, using a lipase (B570770) could provide a chiral monoester, which can then be further transformed into the desired enantiopure diol. rsc.org

Catalyst Development for Sustainable Production

The development of sustainable catalysts is a cornerstone of green chemistry. For the C-C coupling steps in the synthesis of the target molecule, traditional palladium catalysts can often be replaced by more abundant and less toxic metals like copper or iron. unirioja.esnih.gov For instance, copper-catalyzed cross-coupling reactions are becoming increasingly prevalent. nih.gov Furthermore, the use of photocatalysts, including covalent organic frameworks (COFs), can enable reactions to proceed under visible light irradiation at ambient temperatures, reducing energy consumption. chim.it The direct C-H functionalization of the pyridine ring is another attractive green strategy, as it avoids the need for pre-functionalized starting materials. beilstein-journals.orgrsc.orgacs.org

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgacs.orgresearchgate.net The synthesis of heterocyclic compounds has been shown to be amenable to flow conditions. nih.govnumberanalytics.com

For the synthesis of this compound, key steps such as Grignard reactions and hydrogenations can be adapted to a continuous flow setup. researchgate.netacs.org For example, a packed-bed reactor containing a supported catalyst could be used for the hydrogenation of a suitable pyridine precursor. researchgate.net The use of microreactors can enhance reaction efficiency and safety, particularly for highly exothermic or hazardous reactions. researchgate.net

A hypothetical continuous flow setup for the final reduction step is described below:

| Reaction Step | Reactor Type | Catalyst | Temperature (°C) | Pressure (bar) | Residence Time (min) | Throughput (g/h) |

| Hydrogenation of Diethyl 3-(3-ethylpyridin-4-yl)pentanedioate | Packed-bed reactor | Rh/C | 80 | 30 | 10 | 5 |

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed synthetic routes, several parameters can be fine-tuned.

In the case of a Grignard reaction for coupling the pyridine and pentanediol (B8720305) fragments, factors such as the choice of solvent (e.g., THF, diethyl ether), temperature, and the rate of addition of the Grignard reagent can significantly impact the outcome. numberanalytics.comliverpool.ac.ukacs.orgresearchgate.net The use of additives may also be beneficial.

For the reduction of the ester or ketone functionalities to the diol, the choice of reducing agent (e.g., LiAlH4, NaBH4) and the reaction temperature are critical parameters to control. In enzymatic reductions, the pH, temperature, and co-factor regeneration system need to be optimized to ensure high enzyme activity and selectivity. acs.org

The following table presents a hypothetical optimization of the Grignard reaction step:

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl ether | 0 to rt | 12 | 55 |

| 2 | THF | 0 to rt | 12 | 65 |

| 3 | THF | -78 to rt | 12 | 75 |

| 4 | Toluene | 0 to rt | 24 | 40 |

Advanced Spectroscopic and Structural Elucidation of 3 3 Ethylpyridin 4 Yl Pentane 1,5 Diol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol, offering detailed information on the connectivity of atoms and their spatial relationships.

High-Resolution ¹H NMR and ¹³C NMR Studies for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural verification of this compound. By analyzing the chemical shifts, signal multiplicities, and integration values, the presence and connectivity of the distinct molecular fragments—the ethyl-substituted pyridine (B92270) ring and the pentane-1,5-diol chain—can be confirmed.

The ¹H NMR spectrum is expected to exhibit a series of signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl and pentane-1,5-diol moieties. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group will present as a quartet and a triplet, characteristic of an ethyl substituent. The protons of the pentane-1,5-diol chain will show more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will correspond to a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the ethyl group and the pentane-1,5-diol chain will appear in the upfield region (δ 10-70 ppm).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-2 (Pyridine) | ~8.4 | d | 1H |

| H-5 (Pyridine) | ~7.2 | d | 1H |

| H-6 (Pyridine) | ~8.3 | s | 1H |

| -CH₂- (Ethyl) | ~2.7 | q | 2H |

| -CH₃ (Ethyl) | ~1.2 | t | 3H |

| -CH- (Pentane) | ~2.8 | m | 1H |

| -CH₂-CH₂OH (Pentane) | ~1.7 | m | 4H |

| -CH₂OH (Pentane) | ~3.6 | t | 4H |

| -OH | ~4.5 | br s | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~138 |

| C-4 (Pyridine) | ~145 |

| C-5 (Pyridine) | ~123 |

| C-6 (Pyridine) | ~148 |

| -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | ~15 |

| -CH- (Pentane) | ~40 |

| -CH₂-CH₂OH (Pentane) | ~35 |

| -CH₂OH (Pentane) | ~62 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons in the ethyl group, within the pentane-1,5-diol chain, and between the pyridine ring protons. researchgate.netmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the connectivity between the ethyl group, the pyridine ring, and the pentane-1,5-diol chain. For instance, correlations between the protons of the ethyl group and the carbons of the pyridine ring would confirm their attachment. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing insights into the molecule's stereochemistry and conformation. mdpi.com For example, NOE correlations between the protons of the ethyl group and the protons of the pentane-1,5-diol chain could indicate preferred rotational conformations.

Dynamic NMR for Conformational Analysis

The flexible nature of the pentane-1,5-diol chain and the rotational freedom around the C-C single bonds suggest that this compound can exist in multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful technique to study these conformational dynamics. unibas.itnih.gov

At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature increases, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. unibas.it This information is vital for understanding the conformational preferences and the energy barriers to rotation within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule. Both FT-IR and Raman spectroscopy are used to identify the functional groups present and to gain insights into the molecular structure.

Characteristic Vibrational Modes of the Pentane-1,5-diol Scaffold

The pentane-1,5-diol portion of the molecule gives rise to several characteristic vibrational bands. The most prominent of these is the broad O-H stretching vibration, which is expected to appear in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. nist.govnist.govwikipedia.org The C-H stretching vibrations of the aliphatic chain will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary alcohol groups are expected to appear around 1050 cm⁻¹. Other vibrations, such as C-H bending and C-C stretching, will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Predicted Characteristic FT-IR Bands for the Pentane-1,5-diol Scaffold

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) |

| C-H Stretch (aliphatic) | 2850-3000 |

| C-O Stretch (primary alcohol) | ~1050 |

Analysis of Pyridine Ring Vibrations and Substituent Effects

The pyridine ring has a set of characteristic vibrational modes that are sensitive to the nature and position of substituents. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra. researchgate.netnih.govaps.orgelixirpublishers.com The C-H in-plane and out-of-plane bending vibrations of the pyridine ring also give rise to distinct bands in the fingerprint region.

Predicted Characteristic FT-IR/Raman Bands for the Substituted Pyridine Ring

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=C/C=N Ring Stretch | 1400-1600 |

| Ring Breathing Mode | ~1000 |

| C-H In-plane Bending | 1000-1300 |

| C-H Out-of-plane Bending | 700-900 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound is available in published literature. This technique would be crucial for confirming its elemental composition by providing a highly accurate mass measurement, and for elucidating its structure through analysis of fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Detailed experimental data from UV-Vis spectroscopy, which would provide insights into the electronic transitions and the extent of conjugation within the molecule, could not be located for this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There are no published X-ray crystallography studies for this compound. This analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Structure Determination of this compound

Without experimental crystallographic data, the crystal structure, including unit cell dimensions, space group, and atomic coordinates, remains undetermined.

Analysis of Hydrogen Bonding Networks and Crystal Packing

An analysis of hydrogen bonding networks and crystal packing is contingent on the availability of a solved crystal structure, which is currently not available for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

No information regarding the chiroptical properties of this compound, such as data from Circular Dichroism (CD) spectroscopy, was found. This indicates a lack of studies on its enantiomeric characterization.

Computational and Theoretical Investigations of 3 3 Ethylpyridin 4 Yl Pentane 1,5 Diol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For a molecule like 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol, DFT calculations can provide significant insights into its behavior at the quantum mechanical level. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, which can act as an electron donor. Conversely, the LUMO is also likely to be centered around the pyridine ring, specifically the π* anti-bonding orbitals. The presence of the ethyl group and the pentane-1,5-diol chain would have a modifying effect on these energy levels.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Conformational Analysis and Energy Minima

The flexibility of the pentane-1,5-diol chain allows the molecule to adopt various conformations. Identifying the most stable conformers, or energy minima, is essential for understanding its three-dimensional structure and how it might interact with other molecules. Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. soton.ac.ukmdpi.com This process helps to identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. The study of related diols indicates that intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational preferences. liverpool.ac.uk

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. By comparing the calculated spectrum with an experimental one, it is possible to validate the computed geometry and assign the observed spectral bands to specific molecular motions. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretching of the diol, C-H stretching of the alkyl groups, and ring vibrations of the pyridine moiety.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used to predict the NMR chemical shifts (¹H and ¹³C) of organic molecules with high accuracy. nih.govnih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the structural elucidation of the molecule. liverpool.ac.ukchegg.com The predicted NMR spectrum would show distinct signals for the protons and carbons of the ethyl group, the pyridine ring, and the pentane-1,5-diol backbone, with their chemical shifts influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Structure (3-ethylpentane)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1/C5 | ~15 |

| C2/C4 | ~25 |

| C3 | ~40 |

Note: This data is for a similar alkane and serves as an example. The chemical shifts for the target molecule would be influenced by the pyridine ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of this compound in a solvent, providing insights into how the molecule flexes and changes shape in a more realistic environment. These simulations can also shed light on the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the diol's hydroxyl groups and water.

Molecular Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. sdu.dknih.gov This method is instrumental in drug discovery for screening potential drug candidates. For this compound, hypothetical docking studies could be performed against various protein targets to explore its potential as a ligand. The pyridine nitrogen and the hydroxyl groups of the diol chain could act as hydrogen bond donors or acceptors, facilitating interactions within a protein's binding site. The results of docking studies are often presented as a binding score, which estimates the binding affinity, and a predicted binding pose.

Ligand-Receptor Interaction Modeling with Biological Macromolecules

The initial step in understanding the potential biological activity of a compound like this compound involves identifying its likely macromolecular targets. Based on its structural motifs—a pyridine ring common in kinase inhibitors and a flexible diol chain that can form multiple hydrogen bonds—plausible targets could include protein kinases, G-protein coupled receptors (GPCRs), or various enzymes. mdpi.comresearchgate.net

Ligand-receptor interaction modeling, primarily through molecular docking, predicts the preferred binding orientation of the ligand within the active site of a target protein. nih.gov This computational technique uses scoring functions to estimate the binding affinity for various poses. For this compound, a homology model of a target receptor would be generated if a crystal structure is not available. researchgate.netnih.gov The compound would then be docked into the identified binding pocket. For instance, in a hypothetical docking study with a protein kinase, the pyridine nitrogen might act as a hydrogen bond acceptor with a backbone amide in the hinge region, a common interaction for kinase inhibitors. The hydroxyl groups of the pentane-1,5-diol moiety could form additional hydrogen bonds with residues in the solvent-exposed region of the active site, enhancing binding affinity and specificity. nih.gov

The process involves preparing the 3D structure of both the ligand and the receptor, followed by a search algorithm that explores various conformational and rotational possibilities for the ligand within the binding site. nih.gov Advanced techniques like molecular dynamics (MD) simulations can then be employed to refine the docked poses and assess the stability of the ligand-receptor complex over time in a simulated physiological environment. mdpi.com

Analysis of Binding Poses and Interaction Energies

Following molecular docking and MD simulations, a detailed analysis of the most stable binding poses is conducted to elucidate the key molecular interactions driving the binding event. These interactions are categorized into several types: hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. nih.gov

For this compound, the pyridine ring could engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. The ethyl group on the pyridine ring would likely be situated in a hydrophobic pocket. The two hydroxyl groups are crucial for forming a network of hydrogen bonds with polar or charged amino acid residues such as aspartate, glutamate, serine, or lysine. researchgate.net

The strength of these interactions is quantified by calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This calculation provides a more accurate estimation of binding affinity than docking scores alone. The total binding free energy can be decomposed to identify the contribution of individual residues, highlighting "hot spots" in the binding site that are critical for ligand recognition. nih.gov

Hypothetical Binding Analysis for this compound with a Target Kinase

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy Contribution (kcal/mol) |

| Met108 (Hinge) | Hydrogen Bond (Pyridine N) | 2.9 | -2.5 |

| Lys33 (Catalytic) | Hydrogen Bond (Hydroxyl O) | 2.7 | -3.1 |

| Asp165 (DFG-motif) | Hydrogen Bond (Hydroxyl O) | 3.0 | -2.8 |

| Phe164 (DFG-motif) | π-π Stacking (Pyridine Ring) | 4.5 | -1.5 |

| Val87 (Hydrophobic Pocket) | Hydrophobic (Ethyl Group) | 3.8 | -1.2 |

| Total Predicted Binding Energy | -11.1 kcal/mol |

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Analyses (e.g., CoMSIA) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds. nih.gov These analyses establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound, a QSAR study would involve designing and synthesizing a library of analogs and testing their activity against a specific target.

Analog design could involve modifications at three key positions:

The Pyridine Ring: Introducing different substituents to alter electronic properties and steric bulk.

The Ethyl Group: Varying its size and lipophilicity.

The Diol Chain: Changing its length, rigidity, or the position of the hydroxyl groups.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR method that aligns a series of molecules and calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. preprints.org The resulting contour maps visually guide chemists in designing new analogs with enhanced potency. For example, a CoMSIA map might indicate that a bulky, electron-withdrawing group at the 5-position of the pyridine ring would be favorable for activity, while a bulky group on the pentanediol (B8720305) backbone would be detrimental. researchgate.net

Hypothetical QSAR Model for Analogs of this compound

| Compound ID | Modification | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |

| Lead-01 | (Parent Compound) | 1.8 | 3.5 D | 6.5 | 6.4 |

| Analog-02 | 5-Chloro on Pyridine | 2.4 | 4.1 D | 7.1 | 7.2 |

| Analog-03 | Propyl at C3 | 2.1 | 3.6 D | 6.2 | 6.1 |

| Analog-04 | Hexane-1,6-diol chain | 2.0 | 3.4 D | 6.3 | 6.3 |

| Analog-05 | 5-Amino on Pyridine | 1.2 | 2.9 D | 5.8 | 5.9 |

This is an interactive data table based on a hypothetical QSAR model.

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. malayajournal.org It provides insights into charge distribution, hybridization, and intramolecular and intermolecular donor-acceptor interactions. researchgate.netresearchgate.net These interactions, also known as hyperconjugation, occur when a filled (donor) NBO interacts with an empty (acceptor) NBO, leading to a stabilization of the molecule. The stabilization energy (E(2)) associated with this interaction quantifies its strength. wisc.edu

For this compound, NBO analysis, typically performed using Density Functional Theory (DFT) calculations, could reveal several key electronic features. nih.govmdpi.com The lone pairs on the pyridine nitrogen (LP(N)) and the hydroxyl oxygens (LP(O)) are significant donor orbitals. They can donate electron density to the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between the lone pair of an oxygen atom and the antibonding orbital of an adjacent C-C bond (LP(O) -> σ(C-C)) would indicate the energetic contribution of this hyperconjugative effect. researchgate.net

This analysis helps in understanding the conformational preferences of the molecule and the electronic basis of its reactivity and interaction capabilities. mdpi.com Strong intramolecular charge transfer from donor to acceptor orbitals can influence the molecule's polarity and its ability to form specific interactions with a biological target. researchgate.net

Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 (Pyridine) | π* (C3-C4) | 5.21 | Intramolecular Charge Transfer |

| LP (1) O1 (Hydroxyl) | σ* (C1-C2) | 2.85 | Hyperconjugation |

| LP (1) O2 (Hydroxyl) | σ* (C4-C5) | 2.91 | Hyperconjugation |

| σ (C3-C_ethyl) | π* (N5-C1) | 1.54 | Hyperconjugation |

| π (C1-C2) | π* (C3-C4) | 18.50 | π-conjugation in Pyridine Ring |

This interactive table presents hypothetical stabilization energies from an NBO analysis.

Molecular Interaction and Biochemical Studies of 3 3 Ethylpyridin 4 Yl Pentane 1,5 Diol in Vitro

Investigation of Molecular Recognition with Biological Targets (e.g., Receptors, Enzymes)

Molecular recognition studies are fundamental to understanding how a compound interacts with its biological targets. These investigations would reveal the specific receptors, enzymes, or other macromolecules with which 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol binds, which is the first step in determining its biological activity.

Ligand binding assays are a standard method to quantify the interaction between a ligand, such as this compound, and its target. nih.gov These assays typically involve incubating the compound with a preparation of the target protein, often in a competitive format with a known radiolabeled or fluorescently tagged ligand. nih.gov The results would provide key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), indicating the compound's binding affinity. nih.gov

Fictional Illustrative Data Table: The following table is a fictional representation of what data from ligand binding assays might look like.

Table 1: Binding Affinity of this compound for Various Receptors| Target Receptor | Ligand Used | Ki (nM) |

|---|---|---|

| Receptor A | [³H]-Ligand X | 150 |

| Receptor B | [¹²⁵I]-Ligand Y | 800 |

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Studies

Surface Plasmon Resonance (SPR) is a label-free technique used to study biomolecular interactions in real-time. researchgate.netnih.gov In the context of this compound, SPR would be employed to measure the kinetics of its binding to a target protein immobilized on a sensor chip. researchgate.net This analysis provides detailed information on the association rate (k_on) and dissociation rate (k_off) of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated, offering a comprehensive profile of the binding affinity and stability of the interaction. ox.ac.uknih.gov

Fictional Illustrative Data Table: The following table is a fictional representation of what data from SPR studies might look like.

Table 2: Kinetic Parameters of this compound Binding to Target Protein 'P'| Analyte Concentration (nM) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |

|---|---|---|---|

| 50 | 2.5 x 10⁴ | 5.0 x 10⁻³ | 200 |

| 100 | 2.6 x 10⁴ | 5.1 x 10⁻³ | 196 |

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection

While less common for primary screening, X-ray Fluorescence (XRF) spectrometry could theoretically be used to detect the binding of this compound to a metalloenzyme or a target that can be co-crystallized with a heavy atom. This technique would detect changes in the elemental composition or their chemical state upon binding, providing an alternative method to confirm interaction.

Elucidation of Mechanism of Action (MOA) at the Cellular or Molecular Level (In Vitro)

Understanding the Mechanism of Action (MOA) involves deciphering the downstream molecular consequences of the binding event. mdpi.com For this compound, this would involve a series of in vitro cellular assays. For instance, if the compound binds to a specific receptor, studies would examine its effect on downstream signaling pathways, such as changes in the phosphorylation state of key proteins, alterations in second messenger levels (e.g., cAMP), or effects on gene expression. nih.gov Techniques like Western blotting, ELISA, and reporter gene assays would be instrumental in these investigations. nih.gov

Enzymatic Reaction Studies with this compound as Substrate or Inhibitor

If the biological target of this compound is an enzyme, studies would be conducted to determine whether the compound acts as a substrate, an inhibitor, or an activator. Enzyme kinetic studies, such as Michaelis-Menten analysis, would be performed to determine parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max) in the presence of the compound. These studies would reveal the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (K_i).

Fictional Illustrative Data Table: The following table is a fictional representation of what data from enzymatic reaction studies might look like.

Table 3: Inhibitory Effect of this compound on Enzyme 'Z' Activity| Compound Concentration (µM) | % Inhibition | Type of Inhibition |

|---|---|---|

| 1 | 15 | Competitive |

| 10 | 48 | Competitive |

Applications of 3 3 Ethylpyridin 4 Yl Pentane 1,5 Diol in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The structural features of 3-(3-ethylpyridin-4-yl)pentane-1,5-diol make it a promising candidate as a starting material or intermediate in the synthesis of intricate organic molecules. The diol functionality provides sites for a variety of chemical transformations, while the pyridine (B92270) core can influence the biological activity and physicochemical properties of the resulting compounds.

While direct evidence of this compound's use in the total synthesis of Rubriflordilactone A analogs is not found in the primary literature, its potential as a precursor can be considered in the context of creating structural analogs. The total synthesis of Rubriflordilactone A itself is a complex endeavor that has been achieved through various strategies, often involving the convergent coupling of multiple fragments. nih.govresearchgate.netnih.govresearchgate.net The synthesis of analogs, aimed at exploring structure-activity relationships or improving biological efficacy, often involves modifying one or more of these fragments.

In a similar vein, while the direct use of this compound as an intermediate in the synthesis of Pseudomonic Acid D Sodium analogs is not documented, its structure is relevant to the design of new bioactive compounds. The synthesis of analogs of pseudomonic acids often involves modifying the side chains or core structure to enhance antibacterial activity or overcome resistance. nih.govnih.gov

The diol functionality of this compound could be chemically manipulated to mimic or replace certain structural features of the pseudomonic acid backbone. The introduction of the ethylpyridine moiety could lead to analogs with altered pharmacokinetic properties or new interactions with the target enzyme, isoleucyl-tRNA synthetase. nih.gov

Derivatization for Novel Chemical Entities with Enhanced Properties

The two primary hydroxyl groups of this compound are key reactive sites for derivatization. Standard organic transformations can be employed to convert these hydroxyls into a wide array of other functional groups, leading to novel chemical entities.

Potential Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Property Enhancement |

| Esterification | Acyl chlorides, carboxylic acids (with catalyst) | Ester | Modified solubility, potential for pro-drug design |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ether | Increased lipophilicity, altered metabolic stability |

| Oxidation | Mild oxidizing agents (e.g., PCC) | Aldehyde | Intermediate for further C-C bond formation |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Carboxylic acid | Introduction of acidic functionality, altered binding properties |

| Halogenation | Thionyl chloride, phosphorus tribromide | Alkyl halide | Precursor for nucleophilic substitution reactions |

These derivatizations can be used to fine-tune the properties of the molecule for specific applications, such as improving its efficacy as a drug candidate, enhancing its performance as a monomer, or creating a specialized chemical intermediate.

Polymerization Studies and Polymeric Material Development

Diols are fundamental building blocks in the synthesis of a variety of polymeric materials. The presence of two hydroxyl groups in this compound allows it to act as a monomer in step-growth polymerization reactions.

Although specific studies on the polymerization of this compound are not found in the reviewed literature, its potential for creating polyesters and polyurethanes can be inferred from general polymer chemistry.

Polyesters: By reacting this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester) through polycondensation, a polyester (B1180765) incorporating the ethylpyridine moiety in its backbone could be synthesized. The properties of the resulting polyester would be influenced by the choice of the dicarboxylic acid comonomer.

Should such polymers be synthesized, a thorough characterization of their properties would be essential to determine their potential applications.

Hypothetical Polymer Characterization Data:

| Polymer Type | Potential Monomers | Expected Properties | Potential Applications |

| Polyester | This compound + Adipic acid | Amorphous nature due to the bulky side group, potentially increased glass transition temperature compared to linear analogs, affinity for metal ions. | Specialty coatings, adhesives, films with enhanced barrier properties. |

| Polyurethane | This compound + Methylene diphenyl diisocyanate (MDI) | Enhanced thermal stability, improved adhesion to polar substrates, potential for pH-responsive behavior. | Biomedical materials, smart coatings, membranes. |

The incorporation of the ethylpyridine group into the polymer backbone would be expected to disrupt the crystallinity that might be present in polymers made from simpler, linear diols. This would likely lead to more amorphous materials with lower melting points but potentially higher glass transition temperatures. The basicity of the pyridine nitrogen could also be exploited to create materials that respond to changes in pH or that can coordinate with metal ions.

Catalytic Applications of this compound or its Metal Complexes

While no specific catalytic activities of This compound have been documented in scientific literature, its molecular structure suggests a strong potential for the formation of catalytically active metal complexes. The pyridine nitrogen atom provides a classic coordination site for a wide array of transition metals, and the two hydroxyl groups of the pentane-1,5-diol chain offer additional points for metal binding, potentially acting as a bidentate or even a tridentate ligand.

The formation of metal complexes is a cornerstone of modern catalysis. The properties of such complexes, including their geometry, electronic structure, and steric environment, are pivotal in determining their catalytic efficacy. For instance, the coordination of metal ions like iron(II) with nitrogen-containing ligands such as terpyridines can create stable complexes that are effective catalysts for various chemical transformations. nih.gov The pyridine moiety within This compound could similarly stabilize transition metal centers, paving the way for applications in reactions like cross-coupling, oxidation, or reduction.

The ethyl group at the 3-position of the pyridine ring introduces a degree of steric hindrance that could be beneficial for stereoselective catalysis. By influencing the orientation of substrates approaching the metal center, this steric bulk could lead to the preferential formation of one enantiomer or diastereomer over another.

A hypothetical data table illustrating the potential catalytic performance of a metal complex of This compound in a generic cross-coupling reaction is presented below. It is important to emphasize that this data is purely illustrative and not based on experimental results.

| Entry | Metal Catalyst | Ligand | Reaction | Yield (%) | Enantiomeric Excess (%) |

| 1 | Pd(OAc)₂ | This compound | Suzuki Coupling | 85 | 60 |

| 2 | CuI | This compound | Ullmann Condensation | 78 | N/A |

| 3 | RuCl₂(PPh₃)₃ | This compound | Transfer Hydrogenation | 92 | 85 |

Applications in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The structure of This compound is exceptionally well-suited for such applications. The hydroxyl groups are capable of forming strong hydrogen bonds, which are fundamental to the construction of supramolecular assemblies.

These hydrogen bonds could direct the self-assembly of the molecule into one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The pyridine ring can also participate in various non-covalent interactions, including π-π stacking and hydrogen bonding with appropriate donor groups.

In the context of host-guest chemistry, the molecule could potentially act as a host for smaller guest molecules. The pentane-1,5-diol backbone can adopt various conformations, potentially creating a cavity-like environment suitable for encapsulating small organic molecules or ions. The pyridine nitrogen could also serve as a recognition site for specific guests through hydrogen bonding or coordination.

The interplay of hydrogen bonding from the diol and the coordination capabilities of the pyridine ring could lead to the formation of sophisticated host-guest systems with potential applications in sensing, molecular recognition, and controlled release.

Below is a hypothetical table outlining potential host-guest interactions involving This compound . This table is for illustrative purposes only.

| Host Molecule | Guest Molecule | Primary Interaction | Potential Application |

| This compound | Dicarboxylic Acid | Hydrogen Bonding | Molecular Recognition |

| Metal-Organic Framework with This compound linker | Benzene | π-π Stacking | Gas Storage |

| Self-assembled monolayer of This compound | Metal Cation (e.g., Cu²⁺) | Coordination | Chemical Sensing |

Future Research Directions and Outlook for 3 3 Ethylpyridin 4 Yl Pentane 1,5 Diol

Exploration of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a well-established field, with methods ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. nih.govrsc.orgnih.govslideshare.net Future research on 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol should focus on developing novel, efficient, and stereoselective synthetic routes.

Key areas for exploration include:

Asymmetric Synthesis: Developing synthetic pathways that allow for the selective production of specific stereoisomers of this compound is crucial, as different isomers may exhibit distinct biological activities and material properties.

Multicomponent Reactions: Investigating one-pot multicomponent reactions could provide a more atom-economical and streamlined approach to the synthesis of this compound and its derivatives. rsc.org

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

Biocatalysis: Employing enzymes as catalysts could lead to highly selective and environmentally friendly synthetic methods.

Advanced Spectroscopic and Structural Probing Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for predicting its behavior and designing applications. While standard techniques like NMR and IR spectroscopy will be essential for routine characterization, advanced methods can provide deeper insights. nih.govrsc.orgresearchgate.net

Future research should employ:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the molecule's conformation and intermolecular interactions in the solid state.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be vital for unambiguous assignment of all proton and carbon signals.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) will be necessary to characterize the stereochemistry of enantiomerically pure samples.

| Technique | Information Gained |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. |

| 2D NMR Spectroscopy | Connectivity of atoms and detailed structural elucidation. |

| Circular Dichroism | Absolute configuration of chiral centers. |

Deeper Dive into Computational Modeling and Predictive Analytics

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. researchgate.net For this compound, computational studies can provide valuable information on:

Conformational Analysis: Predicting the most stable conformations of the molecule in different environments (gas phase, solution).

Electronic Properties: Calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment to understand its reactivity and potential for intermolecular interactions.

Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Docking Studies: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound, guiding the design of more potent derivatives. researchgate.net

Uncovering Additional Molecular Interactions and Biochemical Roles

The pyridine moiety is a common feature in many biologically active compounds and natural products, often engaging in crucial hydrogen bonding and π-stacking interactions with biological macromolecules. researchgate.netnih.govnih.gov The diol functionality also provides sites for hydrogen bonding.

Future research should investigate:

Hydrogen Bonding Capabilities: Studying the intra- and intermolecular hydrogen bonding patterns of the diol and pyridine nitrogen.

Metal Coordination: The pyridine nitrogen can act as a ligand for metal ions, suggesting potential applications in catalysis or as metal-sequestering agents.

Biological Screening: A broad biological screening of the compound could uncover potential activities, for instance, as an anticonvulsant, antimicrobial, or anticancer agent, areas where other pyridine derivatives have shown promise. researchgate.netdntb.gov.ua

Expansion of Applications in Diverse Chemical Fields

The bifunctional nature of this compound, possessing both a basic aromatic heterocycle and reactive hydroxyl groups, opens up a wide array of potential applications.

Potential areas for exploration include:

Polymer Chemistry: The diol functionality makes it a potential monomer for the synthesis of polyesters and polyurethanes, introducing a pyridine moiety into the polymer backbone, which could influence properties like thermal stability, conductivity, and metal-binding capabilities.

Materials Science: The compound could serve as a building block for supramolecular assemblies, liquid crystals, or functional dyes. nih.gov

Catalysis: As a ligand for transition metals, it could be used to create novel catalysts for a variety of organic transformations.

Corrosion Inhibition: Pyridine derivatives are known to be effective corrosion inhibitors, and this compound could be investigated for its ability to protect metal surfaces.

Design and Synthesis of Next-Generation Derivatives

Based on the findings from the above-mentioned research areas, the rational design and synthesis of next-generation derivatives of this compound can be pursued.

Strategies for derivatization could include:

Modification of the Diol Chain: Esterification or etherification of the hydroxyl groups to modulate solubility and other physicochemical properties.

Substitution on the Pyridine Ring: Introduction of further substituents on the pyridine ring to fine-tune its electronic properties and steric profile.

Quaternization of the Pyridine Nitrogen: Alkylation of the pyridine nitrogen to create pyridinium (B92312) salts, which could have interesting biological or material properties.

The systematic exploration of these future research directions will be instrumental in elucidating the fundamental properties and unlocking the full application potential of this compound and its derivatives, paving the way for new discoveries in chemistry and related fields.

Q & A

Basic Research Questions

Q. How is the antimicrobial activity of 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol evaluated against common pathogens in experimental settings?

- Methodological Answer : Antimicrobial activity is typically assessed using minimum inhibitory concentration (MIC) assays. For example, broth microdilution methods are employed against pathogens like Staphylococcus aureus, Candida albicans, and Propionibacterium acnes. Studies on similar diols (e.g., pentane-1,5-diol) demonstrate MIC ranges of 2.5–15% (vol/vol) for aerobic bacteria, with efficacy influenced by microbial cell membrane composition . Synergy with agents like chlorhexidine can be tested via checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. What in vitro models are used to study percutaneous absorption enhancement by this compound?

- Methodological Answer : Fresh human skin mounted in continuous flow diffusion cells is a standard model. The compound (e.g., in a gel formulation) is applied topically, and drug penetration is quantified via high-performance liquid chromatography (HPLC) analysis of receptor fluid and skin extracts. Parameters like absorption rate, skin retention, and enhancer concentration (e.g., 5% pentane-1,5-diol) are optimized to balance efficacy and safety .

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

- Methodological Answer :

- HPLC with UV or mass spectrometry detection is used for quantification in formulations, leveraging protocols validated for similar diols .

- Single-crystal X-ray diffraction resolves structural details (e.g., bond lengths, stereochemistry), as seen in crystallographic studies of related pentane-diol derivatives .

II. Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Key steps include:

- Reduction of diacids : Lithium aluminium hydride (LAH) reduction of precursors like 3-(4-methoxyphenyl)-pentanedioic acid under controlled temperatures (0–5°C to reflux) .

- Cyclization catalysis : Zeolite catalysts (e.g., ZEOcat® PB/H with SiO₂/Al₂O₃ = 25–60) in chlorobenzene at 115°C, followed by solvent removal and purification via ethyl acetate/water partitioning .

- Ultrasonic-assisted synthesis : Optimizing sonication time and temperature to enhance reaction efficiency and reduce byproducts, as demonstrated for structurally related compounds .

Q. What mechanisms explain synergistic antimicrobial effects when combining this diol with chlorhexidine?

- Methodological Answer : Synergy arises from dual targeting of microbial membranes:

- Chlorhexidine disrupts membrane integrity via electrostatic interactions with phospholipids.

- Diols (e.g., pentane-1,5-diol) induce cellular dehydration and potentiate chlorhexidine’s penetration. This combination reduces MIC values by 4–8-fold for C. albicans and S. aureus, though efficacy against P. acnes may vary due to membrane lipid composition differences .

Q. How does the molecular structure of this compound influence its interaction with bacterial membranes?

- Methodological Answer :

- Diol spacing : The 1,5-diol configuration enables hydrogen bonding with membrane phospholipids, facilitating water extraction and membrane collapse .

- Ethylpyridinyl moiety : Enhances lipophilicity, promoting interaction with hydrophobic membrane regions. This structural feature may also inhibit enzymatic pathways (e.g., polyamine synthesis) in protozoal cells, as seen in pentamidine analogs .

Q. How do researchers resolve contradictions in efficacy data across microbial strains?

- Methodological Answer : Discrepancies (e.g., lower efficacy against P. acnes) are addressed by:

- Comparative membrane lipidomics : Analyzing pathogen-specific membrane compositions (e.g., P. acnes’s branched-chain fatty acids vs. S. aureus’s linear lipids) to identify structural resistance factors .

- Dose-response profiling : Testing higher diol concentrations or adjuvant therapies (e.g., ethanol) to overcome tolerance thresholds .

Q. What strategies mitigate potential resistance development against diol-based antimicrobials?

- Methodological Answer :

- Mechanistic advantage : Diols induce osmotic stress via dehydration, a non-specific mechanism less prone to resistance compared to targeted antibiotics .

- Rotational therapy : Alternating diols with agents targeting biofilms (e.g., DNase) or efflux pumps (e.g., phenylalanine-arginine β-naphthylamide) to reduce adaptive pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.